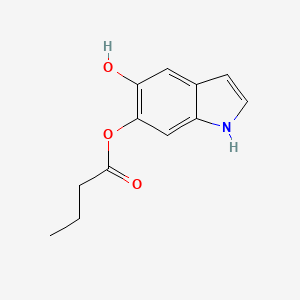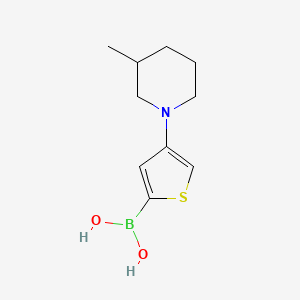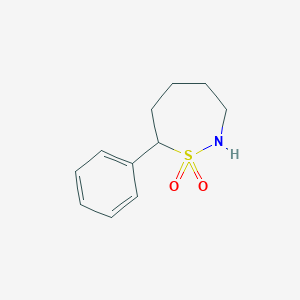
5-Hydroxy-1H-indol-6-yl butyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-1H-indol-6-yl butyrate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their wide-ranging biological activities and are prevalent in various alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 5-Hydroxy-1H-indol-6-yl butyrate, often involves the construction of the indole ring system through various methodologies. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another method includes the use of transition-metal catalysis for the annelation of the five-membered ring to an existing benzene ring .
Industrial Production Methods
Industrial production of indole derivatives typically involves large-scale synthesis using optimized catalytic methods. For example, the Buchwald-Hartwig amination is an effective method for the arylation of benzophenone hydrazone, which can then undergo further reactions to form the desired indole derivative .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-1H-indol-6-yl butyrate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are prevalent due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) under radical conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
5-Hydroxy-1H-indol-6-yl butyrate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cell signaling and as a potential therapeutic agent.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Hydroxy-1H-indol-6-yl butyrate involves its interaction with various molecular targets and pathways. It can bind to specific receptors or enzymes, modulating their activity and leading to biological effects. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and mood regulation .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Serotonin: A neurotransmitter with significant roles in mood and behavior.
Uniqueness
5-Hydroxy-1H-indol-6-yl butyrate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group at the 5-position and butyrate ester make it different from other indole derivatives, potentially offering unique therapeutic benefits .
Properties
Molecular Formula |
C12H13NO3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
(5-hydroxy-1H-indol-6-yl) butanoate |
InChI |
InChI=1S/C12H13NO3/c1-2-3-12(15)16-11-7-9-8(4-5-13-9)6-10(11)14/h4-7,13-14H,2-3H2,1H3 |
InChI Key |
USLWPCHHEYHVLE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC1=C(C=C2C=CNC2=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Benzylidene-3-phenylimidazo[2,1-b]thiazol-6(5H)-one](/img/structure/B12943748.png)





![tert-Butyl 2-(aminomethyl)-4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-5-carboxylate](/img/structure/B12943787.png)

![Ethyl 2-chloro-3-fluoro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate](/img/structure/B12943800.png)

![(S)-6-Azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12943819.png)
